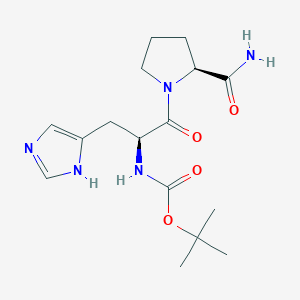

tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate

描述

Tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H25N5O4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, an imidazole ring, and a carbamate functional group. These structural elements suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₅N₅O₄, with a molecular weight of approximately 351.4 g/mol . The compound features a tert-butyl group that enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets due to the presence of the imidazole and pyrrolidine moieties. Compounds containing these structural features have been associated with various pharmacological effects, including:

- Anticonvulsant Activity : Similar compounds have been shown to modulate neuronal excitability.

- Antitumor Effects : Some derivatives exhibit cytotoxic properties against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Lacosamide | Anticonvulsant | |

| Gabapentin | Neuropathic pain treatment | |

| Pregabalin | Anxiety disorders |

These compounds highlight the therapeutic potential within this chemical class, emphasizing unique combinations of functional groups that may confer distinct biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Coupling Reactions : Utilizing coupling agents to link the pyrrolidine and imidazole components.

- Carbamate Formation : Reacting amines with carbonates or isocyanates to form carbamate groups.

These synthetic routes underscore the compound's accessibility for further pharmacological evaluation.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing imidazole and pyrrolidine moieties have shown promising anticancer properties. The unique structural features of tert-butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate may enhance its interaction with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

2. Neuropharmacological Potential

Given its structural similarity to known neuroactive compounds like Lacosamide and Pregabalin, this compound may exhibit neuroprotective effects or anticonvulsant activity. The presence of the carbamate functional group is critical for the modulation of neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.

Synthetic Organic Chemistry Applications

1. Synthetic Routes

The synthesis of this compound can be achieved through several methodologies, including:

| Methodology | Description |

|---|---|

| Coupling Reactions | Utilizes coupling agents to form the desired carbamate bond. |

| Protective Group Strategies | Involves protecting functional groups during synthesis to prevent unwanted reactions. |

| Rearrangement Reactions | Employs rearrangements to achieve structural modifications necessary for activity. |

These methods underscore the compound's synthetic accessibility and adaptability in laboratory settings .

Biological Studies

1. Interaction Studies

Investigating the interactions of this compound with various biological targets is crucial for understanding its therapeutic potential. Interaction studies could focus on:

- Enzyme Inhibition: Assessing how the compound inhibits specific enzymes linked to disease pathways.

- Receptor Binding: Evaluating binding affinities to neurotransmitter receptors or other cellular targets.

Such studies are essential for assessing the viability of this compound as a therapeutic agent and could provide insights into its mechanism of action .

Case Studies

Several case studies highlight the potential applications of related compounds:

Case Study 1: Lacosamide

Lacosamide, an anticonvulsant drug, shares structural features with this compound. Research has shown that Lacosamide effectively reduces seizure frequency in patients with epilepsy, suggesting that similar derivatives may also possess therapeutic properties.

Case Study 2: Gabapentin

Gabapentin is widely used for neuropathic pain management and exhibits structural similarities to the target compound. Its mechanism involves modulation of calcium channels, indicating that this compound could be explored for similar analgesic effects .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how is stereochemical integrity maintained?

- Methodology: The synthesis involves coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). Enantiomerically pure starting materials (e.g., (S)-1-Boc-piperidine-2-carboxylic acid) ensure stereochemical control. Purification via column chromatography (e.g., silica gel with gradients of PE/EtOAc/MeOH) is critical for isolating the target compound .

- Characterization: Confirmation of stereochemistry uses chiral HPLC, optical rotation ([α]D), and 2D NMR (e.g., COSY, HSQC) .

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods:

- NMR Spectroscopy: H and C NMR in CDCl to confirm backbone structure and substituents .

- IR Spectroscopy: Identification of carbamate (C=O, ~1700 cm) and imidazole (N-H, ~3400 cm) functional groups .

- High-Resolution Mass Spectrometry (HRMS): Validation of molecular weight via electrospray ionization (ESI) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Precautions: Use PPE (nitrile gloves, chemical goggles), avoid inhalation of vapors, and store refrigerated in airtight containers. Spills should be managed with dry sand or alcohol-resistant foam .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Approach: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) to study binding to imidazole-recognizing domains (e.g., histamine receptors). Validate predictions with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) between batches?

- Troubleshooting:

- Perform 2D NMR (HSQC, HMBC) to confirm signal assignments.

- Validate purity via HPLC (>98%) to rule out impurities.

- Cross-check with X-ray crystallography (SHELX refinement) for absolute configuration .

Q. How does the imidazole moiety influence stability under varying pH conditions?

- Study Design:

- Conduct stability assays in buffers (pH 3–10) at 25°C/37°C.

- Monitor degradation via LC-MS and quantify intact compound using UV-Vis (λ = 254 nm).

- Imidazole protonation (pK ~6.8) may increase solubility but reduce stability in acidic conditions .

Q. What methods optimize reaction yields for large-scale synthesis?

- Optimization:

- Screen coupling agents (e.g., HATU vs. HBTU) and solvents (DMF vs. DCM).

- Use Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time.

- Scale-up with flow chemistry (continuous reactors) to improve reproducibility .

Q. How is enantiomeric excess (ee) quantified, and what factors affect it?

- Quantification:

- Chiral HPLC (Chiralpak AD-H column) with UV detection.

- Compare optical rotation ([α]D) to literature values.

- Minimize racemization by avoiding high temperatures during Boc-deprotection .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Root Causes: Polymorphism, residual solvents, or impurities.

- Resolution:

- Recrystallize from different solvents (e.g., EtOAc vs. hexane).

- Perform thermogravimetric analysis (TGA) to assess thermal stability.

- Cross-validate with single-crystal XRD .

Q. Why do biological activity results vary between in vitro and in vivo studies?

- Factors:

- Metabolic instability (e.g., esterase-mediated hydrolysis of carbamate).

- Poor membrane permeability due to the polar imidazole group.

- Mitigate via prodrug design (e.g., masking imidazole with acetyl groups) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Optimal Yield

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | HBTU (1.1 equiv) | Maximizes amide formation |

| Solvent | DCM (anhydrous) | Minimizes hydrolysis |

| Reaction Time | 48–72 hours | Ensures completion |

| Purification | Silica gel (PE/EtOAc) | Removes byproducts |

Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2.0, 37°C, 7 days | 25% | Imidazole-oxo derivative |

| pH 7.4, 37°C, 7 days | 8% | None detected |

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-16(2,3)25-15(24)20-11(7-10-8-18-9-19-10)14(23)21-6-4-5-12(21)13(17)22/h8-9,11-12H,4-7H2,1-3H3,(H2,17,22)(H,18,19)(H,20,24)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQAGEFQGZGTOD-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737274 | |

| Record name | N-(tert-Butoxycarbonyl)-L-histidyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29133-55-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-histidyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。